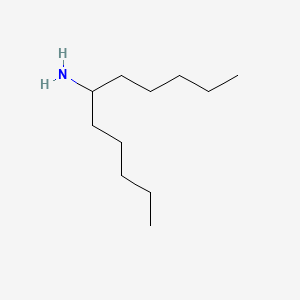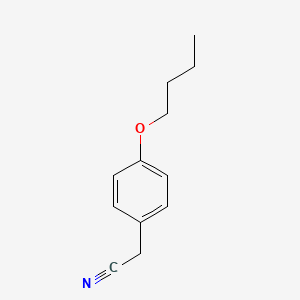
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate” involves dissolving m-nitrobenzaldehyde and ethyl chloroacetate in benzene, adding piperidine and glacial acetic acid, and heating the mixture in a water bath .Molecular Structure Analysis
The molecular formula of “Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate” is C7H7NO3 . Its InChI Code is 1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
“Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate” is a solid at room temperature . Its molecular weight is 153.14 . The compound has a melting point of 211-212 °C and a predicted boiling point of 342.4±42.0 °C . It has a predicted density of 1.263±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the pyridine moiety into more complex molecules, which is a common structure found in many drugs .
Organic Synthesis
This compound serves as a starting material for organic synthesis, providing a versatile building block for constructing a wide range of organic molecules. It can undergo various chemical reactions, including substitutions and ring-opening, which are useful in creating diverse chemical entities .
Material Science
In material science, Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate can be used to modify the properties of materials. For example, it can be incorporated into polymers to alter their thermal stability or to introduce specific functional groups that can interact with other substances .
Chemical Education
Due to its reactivity and the presence of multiple functional groups, this compound is an excellent candidate for educational purposes in chemistry labs. It can demonstrate various chemical reactions and synthesis techniques for students and researchers .
Computational Chemistry
The compound’s structure makes it suitable for computational chemistry studies, where it can be used to model interactions with biological molecules or to simulate reaction mechanisms. This helps in understanding its behavior in different chemical environments .
Analytical Chemistry
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it ideal for calibrating instruments or validating analytical methods .
Catalysis
Researchers may explore the use of this compound in catalysis. Its structure could potentially act as a ligand for metal catalysts or as a catalyst itself in certain organic reactions .
Environmental Chemistry
In environmental chemistry, there’s potential for Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate to be used in the study of degradation processes. Understanding how this compound breaks down in the environment can inform the development of more sustainable chemical practices .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATHOCDTDDUESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299796 | |
| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | |
CAS RN |
89937-77-9 | |
| Record name | 89937-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)




![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)
